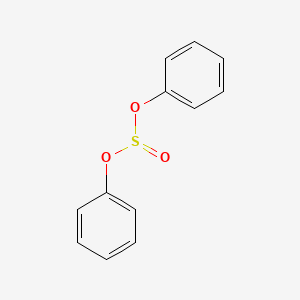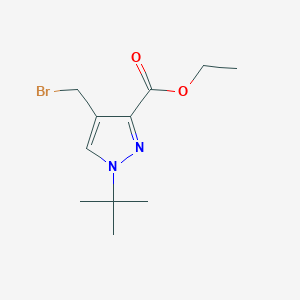
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid
描述
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity This compound is characterized by the presence of a thiomorpholine ring with a dioxido functional group, attached to a phenylboronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid typically involves the reaction of thiomorpholine with formaldehyde and phenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced purification techniques to ensure the quality and consistency of the final product. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反应分析
Types of Reactions
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxido functional group to a thiol or thioether.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
科学研究应用
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, especially in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of (4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiomorpholine ring contributes to the compound’s stability and binding affinity, enhancing its overall efficacy .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the thiomorpholine ring and dioxido functional group.
4-(Hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of the thiomorpholine ring.
4-(Aminomethyl)phenylboronic Acid: Features an aminomethyl group in place of the thiomorpholine ring.
Uniqueness
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid stands out due to its unique combination of a boronic acid moiety and a thiomorpholine ring with a dioxido functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C11H16BNO4S |
|---|---|
分子量 |
269.13 g/mol |
IUPAC 名称 |
[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4,14-15H,5-9H2 |
InChI 键 |
CIZHHURYUJSTKL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CN2CCS(=O)(=O)CC2)(O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8772276.png)


![3,7-Bis(dimethylamino)-5,5-dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B8772296.png)
![Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-[[(4-chlorophenyl)amino]carbonyl]-4-methylphenyl]-](/img/structure/B8772303.png)






